molecular formula C13H10BrClN2O2S B5879857 N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide

N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide

Cat. No.: B5879857
M. Wt: 373.65 g/mol
InChI Key: MJGNWDGZIVLVIZ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group, a methylideneamino linkage, and a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-chlorobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The imine group (methylideneamino linkage) can be reduced to an amine using reducing agents such as sodium borohydride.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction Reactions: Sodium borohydride in methanol is commonly used for the reduction of imines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for the oxidation of sulfonamides.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Reduction Reactions: Corresponding amine derivatives.

    Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, as it can form hydrogen bonds and other interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide
  • N-[(E)-(2-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide
  • N-[(E)-(2-bromophenyl)methylideneamino]-4-fluorobenzenesulfonamide

Uniqueness

N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide is unique due to the specific combination of the bromophenyl and chlorobenzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and potential interactions with biological targets.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2S/c14-13-4-2-1-3-10(13)9-16-17-20(18,19)12-7-5-11(15)6-8-12/h1-9,17H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNWDGZIVLVIZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.